Amyl 2-furoate

Description

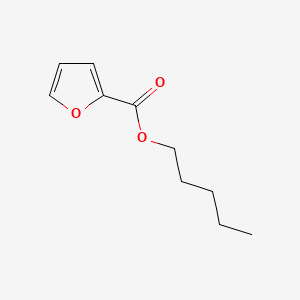

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-7-13-10(11)9-6-5-8-12-9/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJZMKPSRLHMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015776 | |

| Record name | Pentyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid, sweet, caramellic, winey, somewhat herbaceous odour | |

| Record name | Amyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/714/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Amyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/714/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.031-1.038 | |

| Record name | Amyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/714/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4996-48-9, 1334-82-3 | |

| Record name | Pentyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4996-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furancarboxylic acid, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004996489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxylic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854ADO0G8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Analytical Chemistry Approaches in Amyl 2 Furoate Research

Chromatographic and Spectrometric Techniques for Furan (B31954) Ester Analysis

The analysis of furan esters like amyl 2-furoate is often complicated by their volatility and the intricate nature of the matrices in which they are found, such as food and beverages. mdpi.compfigueiredo.org Consequently, a range of powerful analytical techniques is utilized to achieve accurate and reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds, including furan esters. researchgate.net This method combines the superior separation capabilities of gas chromatography with the precise mass detection of mass spectrometry. researchgate.net In the context of this compound research, GC-MS is instrumental for both qualitative and quantitative assessments.

The process typically begins with the extraction of volatile compounds from the sample matrix. Headspace sampling is a frequently used technique, particularly for food and beverage samples, due to its speed and reliability in quantifying furans. chromatographyonline.comfda.gov Solid-phase microextraction (SPME) is another common method that concentrates analytes before they are introduced into the GC-MS system. mdpi.compfigueiredo.org The choice between headspace and SPME often depends on the concentration of the target analytes in the sample. sepscience.com

Once in the gas chromatograph, the volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. chromatographyonline.com For instance, the predicted GC-MS spectrum for this compound shows a characteristic fragmentation pattern that aids in its identification. hmdb.ca

| Technique | Application in Furan Ester Analysis | Key Advantages | Common Extraction Methods |

|---|---|---|---|

| GC-MS | Identification and quantification of volatile furan esters like this compound in various matrices. | High sensitivity and specificity, providing a unique "fingerprint" for compound identification. | Headspace Sampling, Solid-Phase Microextraction (SPME) |

Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Mixtures

For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient separation, two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers enhanced resolution. ncsu.edusepsolve.com This powerful technique employs two different GC columns connected in series, providing a more thorough separation of the sample's components. sepsolve.com The increased peak capacity of GC×GC-MS is particularly advantageous for analyzing intricate matrices like food and environmental samples. sepsolve.comlabrulez.com

In GC×GC, compounds are separated based on two different properties, typically volatility in the first dimension and polarity in the second. sepsolve.com This results in a structured two-dimensional chromatogram where compounds of the same chemical class often appear in the same region of the plot. shimadzu.comspectralworks.com This structured elution pattern simplifies the identification of compound classes, including esters and furans. shimadzu.com The enhanced separation power of GC×GC can reveal minor components that might be obscured by larger peaks in a one-dimensional chromatogram. sepsolve.com

The coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) is particularly effective for the analysis of complex volatile fractions. researchgate.net This combination has been successfully used to characterize volatile compounds in a variety of complex samples, including food contact paperboard and exhaled breath. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) in Furoate Research

While GC-MS is well-suited for volatile compounds, high-performance liquid chromatography (HPLC) is a valuable tool for analyzing less volatile or thermally unstable furan derivatives, such as furoic acids. ebi.ac.uknih.gov HPLC separates compounds based on their interactions with a stationary phase in a liquid mobile phase. nih.gov An improved HPLC method has been described for the analysis of furoic acid, involving a solvent extraction step followed by analysis on a C18 column with UV detection. ebi.ac.uknih.gov

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides a powerful platform for the comprehensive analysis of complex samples. mdpi.comusgs.gov LC-HRMS combines the separation power of LC with the high mass accuracy and resolution of HRMS, enabling the identification and quantification of a wide range of compounds, including those present at low concentrations. chromatographyonline.comanimbiosci.org This technique has been employed for the untargeted metabolomic analysis of various food products, aiding in their classification and authentication. mdpi.comanimbiosci.org In furoate research, LC-HRMS can be used to analyze a broad spectrum of furanic compounds and their metabolites in complex matrices. d-nb.infomdpi.com

Advanced Hyphenated Techniques (e.g., GC-Ion Mobility Spectrometry, GC-Olfactometry) for Comprehensive Profiling

To gain a more complete understanding of the flavor and aroma profile of a sample, advanced hyphenated techniques are employed. Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging technique that separates compounds based on both their retention time in the GC column and their ion mobility in a drift tube. researchgate.netmdpi.com This two-dimensional separation provides enhanced selectivity and allows for the visualization of a sample's volatile fingerprint. researchgate.net GC-IMS is known for its high sensitivity, speed, and ease of operation, making it suitable for the rapid detection of volatile organic compounds (VOCs). researchgate.net

Sensometric and Chemometric Methodologies in Flavor Chemistry Research

The perception of flavor is a complex interplay of taste and aroma. To unravel this complexity, researchers in flavor chemistry integrate instrumental data with sensory evaluations, employing powerful statistical tools.

Integration of Instrumental and Sensory Data for Flavor Perception Understanding

Understanding flavor perception requires more than just identifying the chemical components of a food or beverage. mdpi.com It is crucial to connect the instrumental data from techniques like GC-MS with sensory data obtained from human panelists. pfigueiredo.orgtdl.org This integration allows researchers to identify which specific volatile compounds are responsible for the perceived aroma and flavor characteristics. researchgate.net

Chemometrics, the application of statistical and mathematical methods to chemical data, plays a vital role in this process. maxapress.comresearchgate.net Techniques such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) are used to analyze large and complex datasets, revealing relationships between chemical composition and sensory attributes. nih.govnih.govmdpi.com By combining instrumental and sensory data, researchers can build predictive models that link the chemical profile of a product to its flavor perception. researchgate.net This approach has been successfully used to study the flavor of a wide range of products, including wine, coffee, and various cooked foods. nih.govmdpi.commdpi.com

| Methodology | Description | Application in Flavor Research |

|---|---|---|

| Chemometrics | The use of statistical and mathematical techniques to analyze chemical data. | Identifies relationships between instrumental data (e.g., from GC-MS) and sensory panel results to understand flavor perception. maxapress.comresearchgate.net |

| GC-Olfactometry (GC-O) | A technique that combines gas chromatography with sensory evaluation by a human assessor. | Directly identifies odor-active compounds in a sample, linking specific chemicals to their perceived aroma. researchgate.net |

"Flavoromics" for Systemic Assessment of Flavor-Related Compounds

Flavoromics is an emerging field that integrates advanced analytical techniques with chemometrics to comprehensively analyze the compounds responsible for flavor. frontiersin.orgosu.edu This approach moves beyond the analysis of single compounds to understand the complex interactions between various volatile and non-volatile components that create a specific flavor profile. frontiersin.orgosu.edu

The core of flavoromics lies in generating extensive data from a sample and employing statistical models to identify the key stimuli behind flavor perception. osu.edutaylorfrancis.com This methodology is particularly useful for investigating complex issues such as how food ages, discovering new flavor-active materials, and understanding the synergistic and antagonistic effects that occur during flavor perception. osu.edu

Table 1: Key Methodologies in Flavoromics

| Methodology | Description | Application in Flavor Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical compounds and identifies them based on their mass-to-charge ratio. | Commonly used for the separation and quantification of volatile flavor compounds. mdpi.com |

| Headspace Solid-Phase Microextraction (HS-SPME) | A solvent-free extraction technique used to isolate volatile and semi-volatile compounds from a sample's headspace. nih.gov | A rapid and environmentally friendly method for extracting flavor compounds for GC-MS analysis. mdpi.com |

| Chemometrics | The use of mathematical and statistical methods to analyze chemical data. | Essential for interpreting complex data sets and identifying key aroma compounds. mdpi.com |

| Sensory Evaluation | The assessment of a product's sensory attributes by a trained panel. frontiersin.org | Provides the human perception data that is correlated with instrumental analysis. frontiersin.org |

Methodological Advancements in Trace Compound Determination

The accurate determination of trace compounds like this compound is crucial for understanding their impact on flavor. Advances in analytical instrumentation have led to the development of highly sensitive and selective methods for trace-level analysis. dokumen.pub

Green analytical chemistry (GAC) focuses on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing energy consumption and waste generation. dokumen.pubpjoes.com Sample preparation is a key area of focus in GAC, as it is often the most polluting step in an analytical procedure. dokumen.pub

Solvent-free extraction techniques are a cornerstone of green sample preparation. mdpi.com Methods like solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) have gained prominence because they reduce or eliminate the need for organic solvents. mdpi.comnih.gov SPME, for instance, is a fast, sensitive, and solventless method that integrates sampling, concentration, and extraction into a single step. pjoes.comnih.gov These techniques are particularly well-suited for the analysis of flavor compounds, including furan esters.

The principles of GAC also emphasize the miniaturization of analytical processes and the use of reagents from renewable sources. dokumen.pub The goal is to create methods that are not only safer for the environment and the analyst but also potentially more efficient and cost-effective. dokumen.pub

Miniaturization is a significant trend in analytical chemistry, offering benefits such as reduced analysis time, lower sample and reagent consumption, and increased portability. drawellanalytical.comnih.gov This trend has led to the development of micro total analysis systems (µTAS), or "lab-on-a-chip" devices, which integrate multiple laboratory operations on a small scale. unizg.hr

For the analysis of furan esters and other flavor compounds, miniaturized gas chromatography (GC) systems are finding applications in the food and beverage industry for quality control. drawellanalytical.com These portable systems allow for on-site analysis at different stages of production. drawellanalytical.com

Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are also key to reducing the scale of analysis. spectroscopyonline.com These methods are effective for extracting and concentrating analytes from complex matrices, which is often necessary for the analysis of trace-level flavor compounds. researchgate.net The coupling of these miniaturized extraction techniques with advanced analytical instruments enhances sensitivity and allows for the monitoring of target analytes in a wide variety of samples. spectroscopyonline.com

Table 2: Comparison of Miniaturized Extraction Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Solid-Phase Microextraction (SPME) | A fiber coated with a stationary phase is exposed to the sample or its headspace, where analytes are adsorbed. mdpi.com | Solvent-free, fast, sensitive, integrates sampling and extraction. pjoes.comnih.gov |

| Stir-Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a polymer sorbent extracts analytes from a liquid sample. nih.gov | High extraction efficiency due to larger sorbent volume compared to SPME. mdpi.com |

| Liquid-Phase Microextraction (LPME) | A small volume of an immiscible organic solvent is used to extract analytes from an aqueous sample. pjoes.com | Reduces solvent consumption compared to traditional liquid-liquid extraction. azolifesciences.com |

Stability-Indicating Analytical Method Development for Furoate Esters

Stability-indicating analytical methods are crucial for assessing the stability of a compound by being able to separate the intact drug from its potential degradation products. researchgate.net For furoate esters, which can be susceptible to degradation, developing such methods is essential for quality control and to understand their shelf-life in various products.

Forced degradation studies are a key component of developing stability-indicating methods. researchgate.net These studies involve subjecting the compound to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.netresearchgate.net The analytical method must then be able to resolve the parent compound from these degradation products.

High-performance liquid chromatography (HPLC) is a widely used technique for developing stability-indicating methods due to its high resolving power. nih.govijpsjournal.com For instance, reversed-phase HPLC methods have been developed and validated for the determination of mometasone (B142194) furoate in the presence of its degradation products. researchgate.netresearchgate.net These methods typically use a C8 or C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netrsc.org The selection of the detection wavelength is also critical to ensure that all components can be quantified accurately. researchgate.net

Validation of a stability-indicating method involves demonstrating its specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Conference on Harmonization (ICH). orientjchem.orgjapsonline.com

Mechanistic Investigations of Amyl 2 Furoate and Furan Esters

Biotransformation Pathways of Furoate Esters

The initial step in the metabolism of furoate esters, including amyl 2-furoate, is the cleavage of the ester bond. This hydrolysis is a critical detoxification reaction, converting the ester into more polar, excretable metabolites.

Furoate esters such as methyl 2-furoate, propyl 2-furoate, this compound, hexyl 2-furoate, and octyl 2-furoate are anticipated to undergo hydrolysis to form 2-furoic acid and their corresponding saturated aliphatic alcohols. inchem.org This enzymatic cleavage is a fundamental pathway in the biotransformation of these compounds. For instance, this compound is hydrolyzed into 2-furoic acid and amyl alcohol. This process is not unique to this compound but is a general mechanism for various furoate esters. inchem.org The reaction effectively breaks down the ester, initiating the pathway for its eventual elimination from the body. Studies have demonstrated this hydrolysis in various biological systems, including preparations of rat liver and intestinal mucosa, highlighting its importance in mammalian metabolism. inchem.org

The enzymatic hydrolysis of furoate esters is catalyzed by a class of enzymes known as carboxylesterases (CEs) or esterases. inchem.orgamericanpharmaceuticalreview.comnih.gov These enzymes are ubiquitous, found in organisms from bacteria to humans, and play a crucial role in the metabolism of a wide array of ester-containing compounds. americanpharmaceuticalreview.comnih.govresearchgate.netnih.govmdpi.com In mammals, carboxylesterases are abundant in most tissues, with particularly high concentrations in hepatocytes within the liver and in the gastrointestinal tract. inchem.orgnih.gov The most significant of these enzymes for this reaction are the A-esterases. inchem.org The presence of these enzymes in the gut suggests that hydrolysis can begin shortly after oral ingestion. inchem.org Human metabolism relies on two primary carboxylesterases, hCE1 and hCE2, which are vital for processing ester-containing drugs and other xenobiotics. nih.govnih.gov

Below is a table summarizing the enzymatic hydrolysis of various furoate esters.

Table 1: Enzymatic Hydrolysis of Furoate Esters| Furoate Ester | Products of Hydrolysis | Primary Enzyme Class |

|---|---|---|

| Methyl 2-furoate | 2-Furoic Acid, Methanol (B129727) | Carboxylesterases/Esterases |

| Propyl 2-furoate | 2-Furoic Acid, Propanol | Carboxylesterases/Esterases |

| This compound | 2-Furoic Acid, Amyl Alcohol | Carboxylesterases/Esterases |

| Hexyl 2-furoate | 2-Furoic Acid, Hexanol | Carboxylesterases/Esterases |

| Octyl 2-furoate | 2-Furoic Acid, Octanol | Carboxylesterases/Esterases |

Metabolic Fates of 2-Furoic Acid

Following its formation from the hydrolysis of furoate esters, 2-furoic acid undergoes further metabolic transformations, primarily involving conjugation reactions that facilitate its excretion.

A primary metabolic pathway for 2-furoic acid involves its activation to a coenzyme A (CoA) thioester, forming 2-furoyl-CoA. inchem.orginchem.orgnih.govpnas.org This reaction is an ATP-dependent process catalyzed by an acyl-CoA synthetase. nih.govpnas.orgresearchgate.net The formation of this high-energy thioester intermediate is a common strategy in the metabolism of carboxylic acids. researchgate.net Once formed, the 2-furoyl-CoA can be conjugated with the amino acid glycine (B1666218). inchem.orginchem.org This conjugation results in the formation of N-(2-furoyl)glycine (also known as furoylglycine), a more water-soluble compound that is readily excreted in the urine. inchem.orginchem.orgnih.govebi.ac.uk This pathway represents a major route for the detoxification and elimination of 2-furoic acid in humans and other mammals. inchem.orginchem.org

An alternative metabolic fate for the 2-furoyl-CoA intermediate is its condensation with acetyl-CoA. inchem.orginchem.org This reaction lengthens the side chain, converting 2-furoyl-CoA into 2-furanacryloyl CoA. inchem.orginchem.org This condensation is a reversible reaction, with the equilibrium generally favoring the formation of 2-furoyl CoA. inchem.org Similar to its precursor, 2-furanacryloyl CoA is also conjugated with glycine to form 2-furanacryloylglycine, which is then primarily excreted in the urine. inchem.org This pathway, while considered a detoxication route, is generally minor compared to the direct glycine conjugation of 2-furoic acid. inchem.org

The metabolic pathways of 2-furoic acid are summarized in the table below.

Table 2: Major Metabolic Pathways of 2-Furoic Acid| Intermediate | Subsequent Reaction | Final Product |

|---|---|---|

| 2-Furoyl-CoA | Conjugation with Glycine | N-(2-furoyl)glycine |

| 2-Furoyl-CoA | Condensation with Acetyl-CoA | 2-Furanacryloyl CoA |

| 2-Furanacryloyl CoA | Conjugation with Glycine | 2-Furanacryloylglycine |

Microbial Degradation Mechanisms of Furanic Compounds

Furanic compounds, including 2-furoic acid, can be utilized by various microorganisms as a sole source of carbon and energy. wikipedia.orgcolab.wsasm.org This biodegradation is a key environmental process for breaking down these compounds. The ability to degrade furans is found predominantly in Gram-negative aerobic bacteria, although some fungi and anaerobic microbes have also been reported to carry out this process. colab.wsmdpi.comresearchgate.net

Prominent among the furan-degrading bacteria are species from the genus Pseudomonas, such as Pseudomonas putida, and the soil isolate Cupriavidus basilensis. wikipedia.orgcolab.wsasm.orgmdpi.comebi.ac.ukpnas.org The degradation pathway in these organisms often initiates with the oxidation of furanic aldehydes (like furfural) to 2-furoic acid. colab.wsebi.ac.uk The 2-furoic acid is then further metabolized. In Pseudomonas putida, for example, 2-furoic acid is converted via CoA intermediates to 2-oxoglutarate, a key intermediate in the central metabolic citric acid cycle. nih.govasm.orgebi.ac.uk In Cupriavidus basilensis, the degradation of another furan (B31954), 5-hydroxymethylfurfural (B1680220) (HMF), also proceeds through 2-furoic acid after initial conversion steps. colab.wsebi.ac.uk The genes encoding the enzymes for these degradation pathways have been identified and are often organized in distinct gene clusters. pnas.orgebi.ac.ukpnas.org

Table 3: Microorganisms Involved in Furan Degradation

| Microorganism | Key Furanic Substrate(s) | Metabolic Intermediate/Product |

|---|---|---|

| Pseudomonas putida | 2-Furoic Acid, Furfural (B47365) | 2-Oxoglutarate |

| Cupriavidus basilensis | Furfural, 5-Hydroxymethylfurfural (HMF) | 2-Furoic Acid, 2,5-Furandicarboxylic acid |

| Pseudomonas F2 | 2-Furoic Acid | 2-Oxoglutarate |

Oxidation-Reduction Reactions in Biological Detoxification

The primary mechanism for the biological detoxification of furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), involves oxidation and reduction reactions. scielo.org.coscielo.org.co Many microorganisms have developed defense mechanisms to convert these toxic aldehydes into their corresponding, less harmful, alcohol and acid forms. scielo.org.coresearchgate.net This biotransformation is a crucial first step in their degradation pathways. scielo.org.co For instance, under anaerobic conditions, microbes like Saccharomyces cerevisiae and Escherichia coli reduce furan aldehydes to their alcohol forms, which are then secreted from the cell. frontiersin.org In other organisms, such as Acinetobacter baylyi ADP1, detoxification follows a typical alcohol-aldehyde-acid pathway, ultimately converting furfural to furoic acid and HMF to 5-hydroxymethyl-2-furancarboxylic acid, which are less toxic than their precursors. tuni.firesearchgate.net Oxidoreductases are the key enzymes catalyzing these transformations. scielo.org.cofrontiersin.org While specific studies on this compound are limited, the general principles of furan ester detoxification would likely involve enzymatic hydrolysis of the ester bond followed by oxidation or reduction of the furan ring and its substituents.

Genetic and Biochemical Characterization of Degradation Pathways

The metabolic pathways for furan degradation are rooted in specific genetic and biochemical systems. Several enzymes, primarily oxidoreductases like dehydrogenases and oxidases, have been identified in the metabolic routes for furans. scielo.org.co In Cupravidus basilensis, for example, HMF degradation is associated with specific gene clusters, and the biotransformation to 2,5-furandicarboxylic acid (FDCA) involves an oxidoreductase encoded by the hmfH gene. tandfonline.com Acinetobacter baylyi ADP1 is also noted for its ability to metabolize furan aldehydes, although the complete pathways are still under investigation. tuni.fidntb.gov.ua The detoxification process often involves enzymes that are not specific to furans but have a broad substrate range. researchgate.net The genetic and biochemical characterization of these microbial metabolic pathways is crucial for developing robust microorganisms for industrial applications, such as biofuel production from lignocellulosic hydrolysates. scielo.org.co

| Enzyme/Gene Cluster | Function in Furan Degradation | Microorganism Example |

| Oxidoreductases | Catalyze the oxidation and reduction of furanic compounds to less toxic alcohols and acids. scielo.org.cofrontiersin.org | Saccharomyces cerevisiae, Acinetobacter baylyi ADP1 scielo.org.cotuni.fi |

| hmfH gene | Encodes an oxidoreductase involved in the conversion of HMF to FDCA. tandfonline.com | Cupravidus basilensis HMF 14 tandfonline.com |

| Alcohol Dehydrogenase (ADH) | Reduces furan aldehydes to their corresponding alcohols. | Saccharomyces cerevisiae frontiersin.org |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes furan aldehydes to their corresponding carboxylic acids. researchgate.net | Acinetobacter baylyi ADP1 researchgate.net |

| Laccases | Can degrade furan rings through oxidation. frontiersin.org | Bacillus vallismortis frontiersin.org |

Microbial Tolerance Mechanisms to Furanic Inhibitors in Biofuel Production

Furanic compounds generated during the pretreatment of lignocellulosic biomass are potent inhibitors of fermenting microorganisms. osti.govresearchgate.net Microbes have evolved several tolerance mechanisms to counteract this toxicity. A primary strategy is the in-situ detoxification via the reduction of furan aldehydes to less inhibitory furan alcohols. frontiersin.orghugendubel.info This process, however, consumes cellular reducing power, primarily in the form of NADPH, which can deplete the cell's resources and inhibit growth. frontiersin.org Some tolerant yeast strains can efficiently convert furfural and HMF into their less toxic alcohol forms while still producing ethanol. hugendubel.info Engineering microbial tolerance is an active area of research, with strategies including the overexpression of genes encoding NADPH-regenerating enzymes or specific oxidoreductases. frontiersin.org Advanced techniques like CRISPR have been applied to modify microbial strains for enhanced tolerance to these inhibitors. researchgate.nettaylorfrancis.com

Structure-Activity Relationship Studies in Corrosion Inhibition

Furan derivatives, including this compound, have demonstrated significant potential as corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.netresearchgate.net Their effectiveness is closely linked to their molecular structure and ability to adsorb onto the metal surface.

Adsorption Mechanisms of Furan Derivatives on Metal Surfaces

The corrosion inhibition by furan derivatives is achieved through their adsorption onto the metal surface, which forms a protective barrier against the corrosive medium. researchgate.net This adsorption can occur through two main mechanisms: physisorption, involving electrostatic interactions between charged molecules and the charged metal surface, and chemisorption, which involves the sharing or transfer of electrons from the inhibitor to the metal to form a coordinate bond. rsc.org The adsorption of this compound and other furan esters on mild steel has been found to obey the Langmuir adsorption isotherm. researchgate.net The presence of heteroatoms like oxygen in the furan ring and the carbonyl group of the ester facilitates strong adsorption onto the metal surface. researchgate.netjmaterenvironsci.com Studies show that these compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net The value of the free energy of adsorption (ΔG°ads) often indicates the nature of the adsorption; values more negative than -40 kJ/mol are typically associated with chemisorption. rsc.orgscite.ai

Quantum Chemical Calculations and Molecular Dynamics Simulations in Inhibition Studies

Theoretical methods like quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for understanding the structure-activity relationship of corrosion inhibitors. mdpi.comcapes.gov.br Density Functional Theory (DFT) is widely used to calculate various molecular parameters that correlate with inhibition efficiency. researchgate.netacs.org

Key quantum chemical parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation and better inhibition. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency. researchgate.net

Mulliken Atomic Charges: Indicate the distribution of charge on the atoms, helping to identify the active sites for adsorption onto the metal surface. researchgate.net

MD simulations provide insights into the adsorption behavior of inhibitor molecules on the metal surface, confirming that furan derivatives can adsorb firmly through their heteroatoms. jmaterenvironsci.com These theoretical calculations support experimental findings and help predict the inhibitory power of different furan derivatives. mdpi.comcapes.gov.br For instance, calculations have shown that the presence of functional groups like carboxylic acids can enhance the adsorption and effectiveness of furan-based inhibitors. mdpi.comcapes.gov.br

| Furan Derivative Inhibitor | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Metal/Medium |

| Methyl 2-furoate | -7.04 | -1.18 | 5.86 | 89.9 | Mild Steel / 1M HCl researchgate.net |

| Ethyl 2-furoate | -7.00 | -1.15 | 5.85 | 91.6 | Mild Steel / 1M HCl researchgate.net |

| This compound | -6.95 | -1.11 | 5.84 | 93.0 | Mild Steel / 1M HCl researchgate.net |

| 5-methylfurfurylamine (MFA) | -5.48 | -0.49 | 4.99 | 84.77 | Mild Steel / 1M HCl researchgate.net |

| Furfurylamine (FAM) | -5.61 | -0.45 | 5.16 | 41.75 | Mild Steel / 1M HCl researchgate.net |

Advanced Applications and Research Horizons for Amyl 2 Furoate and Furoate Derivatives

Utilization in Materials Science and Polymer Chemistry

Furan (B31954) derivatives, including esters like amyl 2-furoate, are increasingly being explored for their utility in the development of novel polymers and materials. Their unique chemical structure, featuring a furan ring, imparts desirable properties that are being harnessed in several areas of materials science.

Integration into Crosslinkable Biomaterials

Furan-based compounds are integral to the synthesis of new biomaterials. mdpi.com They can be used to create thermosetting materials with unique properties. engconfintl.org For instance, furfuryl amine can be coupled with aldehydes to form molecules with multiple furan rings, which then serve as a basis for epoxy, benzoxazine, and polyimide thermosetting systems. engconfintl.org These materials exhibit high density, impressive Young's modulus, and high yield strength compared to traditional epoxies. engconfintl.org

The Diels-Alder reaction is a key chemical transformation that allows for the creation of reversible crosslinks in polymers. This chemistry has been utilized to synthesize furan-based self-healing polymers from poly(butylene furanoate) and bismaleimide. researchgate.net These polymers can be blended with other bio-based materials to create functional and sustainable products. researchgate.net

Development of Functional Coatings and Films

The versatility of furan-based polymers makes them suitable for a wide range of coating applications. gminsights.com Polyfurfuryl alcohol, for example, is noted for its chemical and mechanical resistance, making it a valuable component in corrosion-resistant coatings. gminsights.com Furan-based epoxy amine systems are also being developed for coating applications that require good thermal management in extreme environments. engconfintl.org

In the realm of functional films, furan derivatives are being incorporated into edible films and coatings. mdpi.comnih.gov These bio-based materials can help protect food from oxidation and moisture loss. mdpi.comnih.gov Furthermore, reactive coatings of hydroxyethyl (B10761427) cellulose (B213188) furoate have been developed as thin films suitable for the covalent immobilization of functional molecules. dntb.gov.ua The development of furan-based self-healing and breathable elastomer coatings on fabrics demonstrates the innovative potential in this area. researchgate.net

Role as Plasticizers in Polymer Systems

Furoate esters, including this compound, are being investigated as bio-based alternatives to traditional phthalate (B1215562) plasticizers in polymers like polyvinyl chloride (PVC). nih.govacs.org Plasticizers are additives that increase the flexibility and workability of a material. nih.govsouthcitypetrochem.com Research has shown that esters of furan dicarboxylic acids can exhibit plasticization efficiencies comparable to commercial plasticizers. nih.govacs.org The presence of the oxygen atom in the furan ring enhances the polarization of these molecules, which can help to reduce their migration out of the polymer matrix. nih.govacs.org

A variety of furan-based esters have been synthesized and tested for their plasticizing effect on PVC. europeanplasticisers.euresearchgate.net These bio-based plasticizers have been shown to be compatible with PVC, lower its glass transition temperature, and exhibit low migratory potential. researchgate.net

Table 1: Comparison of Furan-Based Plasticizers and a Conventional Plasticizer

| Plasticizer | Polymer Matrix | Key Findings | Reference |

|---|---|---|---|

| Dialkyl Furan Dicarboxylates (DAFs) | PVC | Competitive plasticization efficiency compared to DOP; good miscibility. | nih.gov |

| Esters of 2,5-bis-(hydroxymethyl)furan | PVC | Good plasticizing effect, low migration, does not diminish thermal stability. | researchgate.net |

| Furanic Diesters | PVC | High gelling capacity, moderate cold fracture resistance. | europeanplasticisers.eu |

Contributions to Sustainable Chemical Processes

The shift towards a bio-based economy has spurred research into sustainable methods for producing chemicals and materials. Furan derivatives are at the forefront of this movement, offering pathways to greener chemical processes and enhancing the economic feasibility of biofuel production.

Bio-based Production of Furan Derivatives

Furan-based compounds can be derived from the processing of lignocellulosic biomass, such as agricultural residues. engconfintl.orggminsights.com This makes them a renewable and abundant resource. mdpi.com The U.S. Department of Energy has identified 2,5-furandicarboxylic acid (FDCA), a key furan derivative, as one of the top 12 priority bio-based molecules. acs.org

The production of furan derivatives can be achieved through various catalytic and biocatalytic routes. researchgate.netacs.org For instance, furfural (B47365), a primary platform chemical, can be produced from the dehydration of xylose, a sugar found in hemicellulose. researchgate.netrsc.org This furfural can then be converted into a wide array of other valuable furan-based chemicals, including 2-furoic acid, the precursor to this compound. rsc.orgx-mol.net Biocatalytic methods, using enzymes or whole-cell systems, are being developed for the selective and efficient production of furan carboxylic acids and alcohols from furan aldehydes. researchgate.netnih.govfrontiersin.org These biocatalytic processes offer advantages such as mild reaction conditions and high selectivity. nih.gov

Enhancing Economic Viability of Biofuel Production through Co-Product Derivatization

For example, the furfural obtained from the hemicellulose fraction of biomass can be transformed into plasticizers, resins, and other specialty chemicals. gminsights.comresearchgate.net This strategy of co-product derivatization creates additional revenue streams, making the production of biofuels more economically competitive with fossil fuels. nrel.gov The integration of chemical and fuel production within a single biorefinery is a key strategy for the development of a sustainable bio-economy. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3-DBF |

| 2,3-DIAF |

| 2,5-bis(hydroxymethyl)furan |

| 2,5-DBF |

| 2,5-DIAF |

| 2,5-furandicarboxylic acid |

| 2-Furoic acid |

| 4,4′-diaminodiphenyl ether |

| 5-hydroxymethylfurfural (B1680220) |

| Aldehydes |

| This compound |

| Amyl alcohol |

| Bismaleimide |

| Di(2-ethylhexyl) phthalate |

| Epichlorohydrin |

| Furan |

| Furfural |

| Furfuryl amine |

| Glycidol |

| Hydroxyethyl cellulose furoate |

| Poly(butylene furanoate) |

| Polyfurfuryl alcohol |

| Polyvinyl chloride |

| Pyromellitic dianhydride |

Role in Flavor and Aroma Research Beyond Identification

The perception of flavor is a complex interplay of taste and aroma. This compound and its derivatives contribute to this complexity through their distinct olfactory characteristics. hmdb.ca The Human Metabolome Database describes this compound as having oily, fennel, mild, fruity, and herbal odor characteristics. hmdb.ca This multifaceted aroma profile allows it to be used in creating specific flavor experiences, such as in custard formulations. thegoodscentscompany.com Understanding the nuances of how these aroma compounds are perceived, both individually and in combination with other volatile molecules, is crucial for designing products that meet consumer preferences. googleapis.com

Interactive Data Table: Sensory Descriptors of this compound and Related Compounds

| Compound | Flavor/Taste Profile | Odor/Aroma Profile | Natural Occurrence |

|---|---|---|---|

| This compound | Fennel, mildly oily. pageplace.de | Sweet, caramellic-winy. pageplace.de | Apple, strawberry, tomato, fried cured pork, cognac, honey. pageplace.de |

| Methyl 2-furoate | Positively correlated with sweet taste perception in some studies. researchgate.net | Associated with hawthorn and apple flavor notes. researchgate.net | Found in Agave tequilana. researchgate.net |

| Ethyl 2-furoate | Part of the volatile profile of kiwi fruit. researchgate.net | Not specified | Kiwi. researchgate.net |

The chemical environment within a food product, known as the food matrix, significantly influences the stability, release, and perception of flavor compounds like this compound. Research is ongoing to unravel the complex interactions between furoate derivatives and other components of food, such as proteins, lipids, and carbohydrates. These interactions can alter the volatility and availability of aroma compounds, thereby affecting the final flavor profile.

For instance, in the production of tequila from Agave tequilana, Maillard reactions lead to the formation of numerous volatile compounds, including methyl 2-furoate. researchgate.net The presence and concentration of these compounds are influenced by the initial composition of the agave, including its carbohydrate content, and the processing conditions. researchgate.net The interactions between these newly formed compounds and the existing matrix components define the unique aroma of the final product. researchgate.net

Emerging Research Areas and Future Directions

The development of efficient and sustainable methods for synthesizing this compound and other furoate derivatives is a key area of ongoing research. Traditional synthesis involves the esterification of 2-furoic acid with the corresponding alcohol, often in the presence of a strong acid catalyst like sulfuric acid. pageplace.de However, current research is focused on developing greener and more efficient catalytic systems.

One emerging area is the use of rare earth (RE) complexes as catalysts. Researchers have synthesized and characterized novel rare earth 3-furoate (B1236865) complexes, which could have applications in catalysis. mdpi.com These complexes form polymeric networks and demonstrate the versatility of furoate ligands in coordination chemistry. mdpi.com

Another avenue of research involves the one-pot synthesis of furoate derivatives from biomass-derived starting materials. For instance, furan-2,5- and furan-2,3-dicarboxylate esters have been synthesized from galactaric acid, a derivative of marine biomass, in a solvent-free one-pot reaction. acs.orgresearchgate.net During this process, the formation of alkyl 2-furoates was observed, suggesting a potential pathway for their synthesis as well. acs.orgnih.gov The optimization of these reactions, including the reduction of catalyst amounts and the use of efficient separation agents, is a significant focus. researchgate.net

Interactive Data Table: Synthetic Approaches to Furoate Esters

| Synthetic Route | Starting Materials | Catalyst/Conditions | Key Findings |

|---|---|---|---|

| Traditional Esterification | n-amyl alcohol, formic acid. pageplace.de | H2SO4. pageplace.de | Standard method for producing amyl formate, a related ester. pageplace.de |

| One-Pot Synthesis from Biomass | Galactaric acid, bio-alcohols. researchgate.net | Acid catalyst, solvent-free. researchgate.net | Co-production of furan-dicarboxylate esters and alkyl 2-furoates. acs.orgnih.gov |

| Metathesis with Rare Earths | RE chlorides/nitrates, sodium 3-furoate. mdpi.com | Metathesis reaction. mdpi.com | Formation of novel 2D and 3D polymeric rare earth 3-furoate complexes. mdpi.com |

To better understand the role of this compound and other derivatives in complex systems, researchers are employing advanced analytical techniques. These methods allow for the in-situ analysis of these compounds, providing real-time information about their behavior in food matrices or during chemical reactions.

Bio-photonics, an interdisciplinary field that studies the interaction of light with biological materials, offers promising tools for this purpose. researchgate.net Spectroscopic techniques can detect changes at the molecular level, potentially identifying the presence and interaction of flavor compounds like ethyl 2-furoate in fruits. researchgate.net

In the study of polymer-plasticizer interactions, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to observe the shifts in the carbonyl absorption bands of furan dicarboxylate esters when mixed with a PVC matrix. researchgate.net This provides insight into the strength of the interactions between the ester and the polymer. acs.org Similar techniques could be applied to study the interactions of this compound within a food matrix.

The study of this compound and its derivatives is increasingly benefiting from interdisciplinary approaches, combining chemistry with biology, environmental science, and engineering. ewadirect.com This holistic perspective is crucial for understanding the full life cycle of these compounds, from their synthesis and application to their potential biological and environmental impacts.

In the field of biotechnology, there is interest in the biological pathways for the degradation of related furan compounds like furfural and 5-hydroxymethylfurfural (HMF). ebi.ac.uk These pathways often involve 2-furoic acid as an intermediate, which is the precursor to this compound. ebi.ac.ukebi.ac.uk Understanding these metabolic routes in microorganisms could lead to novel bioremediation strategies or the bio-production of furoate-based chemicals.

Furthermore, the ectopic expression of olfactory receptors in various tissues beyond the nasal cavity opens up new avenues for research. nih.gov These receptors can be activated by a wide range of molecules, and understanding their function could have implications for neural regeneration and other physiological processes. nih.gov While direct research linking this compound to these ectopic receptors is still nascent, the structural similarity to other known agonists suggests a potential area for future investigation.

The development of "green" corrosion inhibitors is another area where furoate derivatives are being explored. mdpi.com Furan derivatives, including methyl, ethyl, and this compound, have been tested for their anti-corrosive properties, with their effectiveness linked to their ability to form protective layers on metal surfaces. mdpi.com This research highlights the potential for furoate esters in industrial applications beyond the food and fragrance industry.

Q & A

Q. What are the established methods for synthesizing Amyl 2-furoate, and how can researchers optimize reaction yields?

this compound is typically synthesized via esterification of 2-furoic acid with amyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. To optimize yields, researchers should:

- Monitor reaction kinetics using gas chromatography (GC) to track ester formation .

- Adjust molar ratios of reactants (e.g., excess amyl alcohol to drive equilibrium) and control temperature (60–80°C for acid catalysis).

- For enzymatic methods, consider lipases immobilized on supports to enhance reusability and efficiency .

- Purify the product via fractional distillation or column chromatography, verifying purity via NMR and FTIR .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols include:

- Using PPE (gloves, goggles) due to its flammability (GHS Category 2) and respiratory irritation risks .

- Storing in airtight containers away from ignition sources, with temperature control (<25°C).

- Implementing spill management: neutralize with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations .

- Referencing SDS sheets for first-aid measures (e.g., eye rinsing for 15+ minutes if exposed) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Standard methods include:

- GC-MS : Quantify purity and detect volatile byproducts .

- NMR (¹H/¹³C) : Confirm ester linkage and alkyl chain configuration .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .

- HPLC : Assess thermal stability under varying conditions (e.g., pH, light exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under different environmental conditions?

Discrepancies may arise from variations in experimental design (e.g., solvent systems, temperature gradients). To address this:

- Perform controlled stability studies using standardized protocols (e.g., ICH guidelines for stress testing) .

- Compare degradation products via LC-MS to identify pathways (e.g., hydrolysis vs. oxidation) .

- Use multivariate analysis to isolate confounding factors (e.g., humidity, light intensity) .

Q. What experimental strategies are recommended for studying this compound’s role in multicomponent reaction systems?

Advanced approaches include:

- Kinetic modeling : Apply Michaelis-Menten equations to assess substrate inhibition or cooperativity in enzymatic systems .

- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent polarity) using response surface methodology .

- In situ spectroscopy (e.g., Raman) : Monitor real-time interactions in complex matrices .

Q. How can researchers design robust assays to evaluate this compound’s biological or catalytic activity?

Methodological considerations:

- Dose-response assays : Use serial dilutions to determine IC₅₀/EC₅₀ values, validated with positive/negative controls .

- Enzymatic activity screens : Pair with fluorogenic substrates to quantify turnover rates .

- Statistical validation : Apply ANOVA or t-tests to ensure reproducibility across biological replicates .

Data Presentation and Literature Review

Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?

Prioritize:

- Peer-reviewed studies with full experimental details (e.g., reagent grades, instrumentation) .

- Data from authoritative databases (e.g., NIST Chemistry WebBook, Reaxys) over vendor catalogs .

- Studies addressing mechanistic insights (e.g., reaction pathways) rather than purely observational reports .

Q. How can researchers effectively present conflicting data in review articles or grant proposals?

- Use comparative tables to highlight methodological differences (e.g., Table 1).

- Discuss limitations (e.g., sample size, analytical sensitivity) and propose validation experiments .

- Cite consensus findings from systematic reviews or regulatory assessments (e.g., IFRA standards for related esters) .

Q. Table 1: Example Framework for Resolving Data Contradictions

| Factor | Reported Impact | Resolution Strategy |

|---|---|---|

| Temperature | Variable degradation rates | Standardize ISO/IEC 17025 protocols |

| Solvent polarity | Alters reaction equilibrium | Use dielectric constant-matched solvents |

| Catalyst type | Conflicting yield outcomes | Compare immobilized vs. free enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.